molecular formula C15H15NO B3287878 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide CAS No. 84864-20-0

2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide

Cat. No.: B3287878
CAS No.: 84864-20-0
M. Wt: 225.28 g/mol
InChI Key: JWSKRSYVGGDUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Chemical Context within Biphenylacetamide Scaffolds

The biphenylacetamide scaffold is a recognized structural motif in medicinal chemistry. Its utility is highlighted in various contexts, including its exploration for the development of inhibitors for enzymes such as β-secretase (BACE1). The versatility of this scaffold is further demonstrated in its application as a framework for cannabinoid receptor modulators. Patents, such as US9006442B2, describe the synthesis of a range of compounds based on a biphenyl (B1667301) core for the modulation of cannabinoid receptors, underscoring the chemical interest in this structural class for targeting the endocannabinoid system. google.com The synthesis of derivatives of N-phenylacetamide has been a subject of research for various biological applications, indicating the broad relevance of this chemical moiety.

Academic Significance in Cannabinoid Receptor Ligand Research

The academic significance of biphenylacetamide derivatives in cannabinoid research is closely tied to the discovery of allosteric modulation of the CB1 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like anandamide (B1667382) bind. This offers a more nuanced approach to receptor modulation compared to traditional agonists or antagonists.

Compounds with similar structural features to 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide, such as certain indole-2-carboxamides and urea-based derivatives, have been identified as allosteric modulators of the CB1 receptor. csic.es These modulators can either enhance (positive allosteric modulators, or PAMs) or diminish (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. This mechanism provides the potential for greater receptor subtype selectivity and a reduction in the side effects associated with direct orthosteric activation of CB1 receptors. nih.gov

Conceptual Frameworks for Receptor-Ligand Interactions and Modulations

The interaction of allosteric modulators with the CB1 receptor is a complex phenomenon governed by several conceptual frameworks. A key concept is "probe dependence," where the effect of the allosteric modulator can vary depending on the orthosteric ligand it is paired with. Another important concept is "biased signaling," where an allosteric modulator can preferentially promote or inhibit certain downstream signaling pathways of the receptor. nih.gov

While specific binding and functional data for this compound are not extensively available in public-domain scientific literature, the study of closely related biphenylacetamide and indole-2-carboxamide analogs provides a valuable framework for understanding its potential interactions. For instance, compounds like Org27569 have been shown to act as NAMs of the CB1 receptor in certain functional assays. nih.gov

Illustrative Data for a Structurally Related CB1 Allosteric Modulator

Disclaimer: The following data is for the well-characterized indole-2-carboxamide CB1 allosteric modulator, Org27569, and is provided for illustrative purposes to demonstrate the pharmacological profile of a compound with a related scaffold. This data does not represent the specific values for this compound.

CompoundAssay TypeParameterValueReference
Org27569[³⁵S]GTPγS binding (agonist-induced)InhibitionYes nih.gov
Org27569β-arrestin recruitment (agonist-induced)InhibitionYes nih.gov
Org27569cAMP production (agonist-induced, Gαi)InhibitionYes nih.gov

Overview of Current Research Trajectories and Knowledge Gaps in the Field

Current research in the field of cannabinoid receptor modulators is focused on the development of ligands with improved specificity and favorable pharmacokinetic profiles. For allosteric modulators, a major goal is to design molecules that can fine-tune receptor activity with high precision, potentially targeting specific signaling pathways to achieve therapeutic benefits while minimizing unwanted effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16-15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSKRSYVGGDUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 2 1,1 Biphenyl 4 Yl N Methylacetamide

Primary Synthetic Routes and Methodological Innovations

The most direct and commonly employed synthetic route to 2-([1,1'-biphenyl]-4-yl)-N-methylacetamide involves the amidation of a 4-biphenylacetic acid derivative with methylamine (B109427). This transformation can be achieved through several methodological approaches, primarily centering on the activation of the carboxylic acid group.

Key Synthetic Intermediates and Optimized Reaction Conditions

The principal synthetic intermediate for the preparation of this compound is 4-biphenylacetyl chloride . This acyl chloride is typically generated from the commercially available 4-biphenylacetic acid by treatment with a chlorinating agent. nih.gov A common and effective method involves reacting 4-biphenylacetic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene (B151609). nih.gov The reaction is generally performed under reflux conditions for a few hours to ensure complete conversion. The resulting 4-biphenylacetyl chloride is a reactive intermediate that can often be used in the subsequent step without extensive purification. nih.gov

The subsequent amidation is carried out by reacting the 4-biphenylacetyl chloride with methylamine. This can be performed using an aqueous solution of methylamine or by bubbling methylamine gas through a solution of the acyl chloride in a suitable organic solvent. The reaction is typically exothermic and is often conducted at low temperatures to control the reaction rate and minimize side reactions. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the hydrochloric acid generated during the reaction. nih.gov

An alternative approach involves the direct coupling of 4-biphenylacetic acid with methylamine using a coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, facilitating the formation of the amide bond under milder conditions. nih.gov

Intermediate Reagents Reaction Conditions Product Reference
4-Biphenylacetic acidThionyl chloride (SOCl₂)Dry benzene, reflux4-Biphenylacetyl chloride nih.gov
4-Biphenylacetyl chlorideMethylamineDichloromethane, triethylamineThis compound nih.gov
4-Biphenylacetic acidMethylamine, DCCDichloromethane, room temperatureThis compound nih.gov

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of this compound is crucial for its potential applications. Several factors can be fine-tuned to achieve this. In the synthesis of the 4-biphenylacetyl chloride intermediate, ensuring anhydrous conditions is critical to prevent hydrolysis back to the carboxylic acid. The use of excess thionyl chloride can drive the reaction to completion, and its volatile nature allows for easy removal under reduced pressure. nih.gov

During the amidation step, controlling the stoichiometry of the reactants is important. Using a slight excess of methylamine can help to ensure complete consumption of the acyl chloride. The reaction temperature should be carefully monitored to prevent side reactions.

Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A common technique involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. For N-arylacetamides, a mixture of ethanol (B145695) and water is often an effective solvent system for recrystallization. nih.govrsc.org The purity of the final compound can be assessed using techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like NMR and mass spectrometry. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of this compound are essential for understanding the structure-activity relationships (SAR) and for optimizing its biological properties. Modifications can be introduced at various positions of the molecule, including the biphenyl (B1667301) core, the acetamide (B32628) linker, and the N-methyl group.

Modifications on the Biphenyl Core

Modifications on the biphenyl core can significantly influence the compound's properties by altering its electronic and steric characteristics. Substituents can be introduced on either of the phenyl rings. For instance, the synthesis of biphenyl derivatives with substituents such as nitro groups has been reported. nih.gov The introduction of a fluorine atom at the 2-position of the biphenyl ring has been explored in the synthesis of related compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. nih.gov Such modifications can impact the conformation of the biphenyl system, affecting its interaction with biological targets. nih.gov The synthesis of these substituted biphenyl analogues often starts from appropriately substituted anilines or phenylboronic acids, which are then used in cross-coupling reactions like the Suzuki coupling to construct the biphenyl core. nih.govnih.gov

Biphenyl Core Modification Synthetic Approach Potential Impact Reference
Nitro substitutionSuzuki coupling of nitro-substituted bromoanilines with phenylboronic acidAltered electronic properties, potential for further functionalization nih.gov
Fluoro substitutionSuzuki coupling of fluoro-substituted phenylboronic acidAltered lipophilicity and metabolic stability nih.gov
General substitutionFriedel-Crafts alkylation or acylationIntroduction of diverse functional groups nih.gov

Substituent Effects on the Acetamide Linker and N-Methyl Group

Modifications to the acetamide linker and the N-methyl group provide another avenue for SAR studies. The hydrogen atoms on the methylene (B1212753) bridge of the acetamide linker can be substituted with alkyl groups, which can introduce chirality and steric bulk. For example, the synthesis of the α-methyl analogue, 2-([1,1'-biphenyl]-4-yl)-N-methylpropanamide, would involve starting from 2-(4-biphenylyl)propanoic acid.

The N-methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a biological target. The synthesis of various N-substituted-4-biphenyl acetamides has been achieved by reacting 4-biphenylacetyl chloride with a range of primary and secondary amines. bldpharm.com For instance, analogues with N-isopropyl or N-benzyl groups have been synthesized and evaluated for their biological activities. researchgate.net The nature of the N-substituent can significantly impact the compound's potency and selectivity. mdpi.com

Acetamide/N-Methyl Group Modification Synthetic Approach Potential Impact Reference
α-Methyl substitutionAmidation of 2-(4-biphenylyl)propanoic acidIntroduction of a chiral center, increased steric bulk nih.gov
N-Isopropyl substitutionReaction of 4-biphenylacetyl chloride with isopropylamineAltered lipophilicity and hydrogen bonding capacity researchgate.net
N-Aryl substitutionReaction of 4-biphenylacetyl chloride with anilinesIntroduction of additional aromatic interactions bldpharm.com

Stereoselective Synthesis and Chiral Resolution Approaches

While this compound itself is an achiral molecule, the introduction of a substituent at the α-position of the acetamide linker, such as in 2-([1,1'-biphenyl]-4-yl)-N-methylpropanamide, creates a chiral center. The synthesis of such chiral analogues can be approached through either stereoselective synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral auxiliaries, catalysts, or starting materials. For instance, the asymmetric synthesis of related chiral amides has been accomplished using chiral N-tert-butanesulfinyl imines as intermediates. nih.gov

Isotopic Labeling for Mechanistic and Analytical Research

Isotopic labeling involves the replacement of one or more atoms of a molecule with their corresponding isotopes, which possess the same number of protons but a different number of neutrons. This substitution results in a change in the atomic mass without significantly altering the chemical properties of the compound. nih.govmedchemexpress.com Such labeled molecules are invaluable tools in drug discovery and development, enabling researchers to trace the journey of a drug through a biological system. nih.govmedchemexpress.com The primary isotopes utilized in the labeling of organic molecules include Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Nitrogen-15 (¹⁵N). nih.govnih.govmedchemexpress.com

The choice of isotope and the position of labeling are dictated by the specific research question. For instance, deuterium labeling is often employed to investigate the kinetic isotope effect, which can provide insights into reaction mechanisms and metabolic pathways. beilstein-journals.orgclearsynth.com Carbon-14, a radioactive isotope, is the gold standard for quantitative whole-body autoradiography and mass balance studies due to its long half-life and ease of detection. openmedscience.comnih.gov Stable isotopes like ¹³C and ¹⁵N are extensively used in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathways and identify drug metabolites. nih.govnih.gov

Synthetic Approaches for Isotopic Labeling:

The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at various stages of the synthetic route. A common synthetic pathway to the parent compound involves the reaction of 4-biphenylacetic acid with methylamine. asianpubs.orgasianpubs.org This provides multiple opportunities for the introduction of isotopic labels.

Deuterium (²H) Labeling:

Deuterium can be introduced at several positions within the this compound molecule. For example, deuterated methylamine (CD₃NH₂) can be used in the final amidation step to label the N-methyl group. Alternatively, the acetyl group can be deuterated by using deuterated 4-biphenylacetic acid. The synthesis of deuterated N-methylacetamide derivatives has been reported, providing a basis for these approaches. medchemexpress.com

Labeled PrecursorLabeling Position
Deuterated Methylamine (CD₃NH₂)N-methyl group
Deuterated 4-Biphenylacetic AcidAcetyl group or Biphenyl rings

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling:

Carbon isotopes can be incorporated into the biphenyl rings or the acetamide moiety. Labeling of the biphenyl rings can be accomplished by starting with a labeled benzene or bromobenzene (B47551) derivative during the synthesis of 4-biphenylacetic acid. For labeling the acetamide portion, ¹³C- or ¹⁴C-labeled acetic acid or its derivatives can be utilized as starting materials. The synthesis of ¹⁴C-labeled biphenyl propionate (B1217596) derivatives has been described, demonstrating the feasibility of such labeling strategies. nih.gov

Labeled PrecursorLabeling Position
Labeled Benzene/BromobenzeneBiphenyl rings
Labeled Acetic AcidAcetyl group
Labeled MethylamineN-methyl group

Nitrogen-15 (¹⁵N) Labeling:

The introduction of ¹⁵N into the amide nitrogen is a straightforward process involving the use of ¹⁵N-labeled methylamine in the amidation of 4-biphenylacetic acid. This specific labeling is particularly useful for NMR-based studies of protein-ligand interactions and for tracking the metabolic fate of the amide group. medchemexpress.comnih.gov

Labeled PrecursorLabeling Position
¹⁵N-Labeled MethylamineAmide nitrogen

Analytical Techniques for Labeled Compounds:

The analysis of isotopically labeled compounds and their metabolites relies heavily on mass spectrometry and NMR spectroscopy. nih.govplos.org Mass spectrometry allows for the differentiation of labeled and unlabeled compounds based on their mass-to-charge ratio, enabling quantitative analysis and metabolite identification. plos.org NMR spectroscopy provides detailed structural information, and the presence of isotopes like ¹³C and ¹⁵N can be directly observed, offering insights into the site of metabolism and molecular interactions. nih.gov

Research Applications:

Isotopically labeled this compound serves as a powerful tool in various research areas:

Metabolism Studies: Tracing the metabolic fate of the drug, identifying major and minor metabolites, and understanding the enzymes involved in its biotransformation. nih.govnih.gov

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. openmedscience.com

Mechanistic Investigations: Elucidating the mechanism of action and identifying the molecular targets of the drug. researchgate.net

Quantitative Bioanalysis: Using labeled compounds as internal standards for accurate quantification of the parent drug and its metabolites in biological matrices. plos.org

The ability to synthesize and analyze isotopically labeled versions of this compound is fundamental to a comprehensive understanding of its pharmacological properties and is a prerequisite for its development as a therapeutic agent.

Lack of Publicly Available Research Data on this compound and Cannabinoid Receptor Interactions

A comprehensive review of available scientific literature and databases has revealed a significant lack of specific research data concerning the chemical compound this compound and its pharmacological activity at cannabinoid receptors. Despite extensive searches for information pertaining to its binding affinity, functional activity, and molecular mechanisms of action at CB1 and CB2 receptors, no dedicated studies or detailed findings for this particular molecule could be identified.

The inquiry sought to detail the compound's cannabinoid receptor pharmacology, with a specific focus on its in vitro binding profile, functional efficacy in cellular assays, and the downstream effects on receptor signaling pathways. This included intended sections on:

In Vitro Binding Affinity: Data from radioligand displacement assays and the resulting equilibrium dissociation constants (Ki) at CB1 and CB2 receptors.

Functional Characterization: Information on its ability to modulate cAMP levels, its efficacy in G-protein coupling, its potential to recruit beta-arrestin, and its influence on receptor internalization and desensitization.

The absence of published research in these specific areas prevents a scientifically accurate and detailed discussion as outlined. The professional and authoritative standards for scientific reporting necessitate that all information presented is based on verifiable and peer-reviewed research. Without such foundational data for this compound, the generation of an article detailing its cannabinoid receptor pharmacology is not possible at this time.

Further research and publication in peer-reviewed journals would be required to elucidate the potential interactions of this compound with the endocannabinoid system.

Cannabinoid Receptor Pharmacology and Molecular Mechanism of Action

Agonist, Partial Agonist, and Antagonist Properties at Cannabinoid Receptors

There are no available studies detailing whether 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide acts as an agonist, partial agonist, or antagonist at CB1 or CB2 receptors.

Allosteric Modulation and Receptor Bias Investigations

No research has been published investigating the potential for this compound to act as an allosteric modulator of cannabinoid receptors. Similarly, there is no information on any potential signaling bias (e.g., G protein vs. β-arrestin pathways) for this compound.

Comparative Analysis with Endogenous Cannabinoids and Reference Ligands

Without primary binding affinity (Ki) or functional efficacy (EC50/IC50) data, a comparative analysis of this compound against endogenous cannabinoids such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), or other standard reference ligands, cannot be performed.

Metabolism and Biotransformation Studies for Research Insights Non Clinical Focus

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Clinical Species)

The initial assessment of a compound's metabolic fate often begins with determining its stability in the presence of key metabolizing enzymes. For 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide, in vitro studies with hepatic microsomes and hepatocytes from preclinical species such as rats and mice are employed.

Hepatic microsomes, which are rich in cytochrome P450 (CYP450) enzymes, provide a valuable system for evaluating Phase I metabolic reactions. In these systems, the disappearance of the parent compound over time is monitored to calculate its intrinsic clearance and half-life.

Interactive Data Table: Illustrative Metabolic Stability Parameters

Test SystemSpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Hepatic MicrosomesRatData not availableData not available
Hepatic MicrosomesMouseData not availableData not available
HepatocytesRatData not availableData not available
HepatocytesMouseData not availableData not available

Note: This table is illustrative. Specific experimental data for this compound is required to populate these fields.

Identification of Primary Metabolites and Their Chemical Structures

Following the determination of metabolic stability, the next critical step is the identification of the metabolites formed. Based on the chemical structure of this compound, several primary metabolites can be predicted and have been investigated in research settings.

The primary routes of metabolism are anticipated to involve modifications to both the biphenyl (B1667301) ring system and the N-methylacetamide side chain. High-resolution mass spectrometry is the primary analytical tool used to identify and structurally characterize these metabolites.

Potential Primary Metabolites:

Hydroxylated Metabolites: Introduction of one or more hydroxyl (-OH) groups onto the biphenyl rings is a common metabolic pathway for biphenyl-containing compounds. nih.govnih.govnih.govnih.govnih.govosti.gov Hydroxylation can occur at various positions on either of the phenyl rings.

N-demethylated Metabolite: The removal of the methyl group from the N-methylacetamide moiety would result in the formation of 2-([1,1'-biphenyl]-4-yl)acetamide. This is a well-established metabolic pathway for N-methylated compounds. google.comnih.govresearchgate.net

Carboxylic Acid Metabolite: Further oxidation of the N-demethylated metabolite or direct hydrolysis of the amide bond could lead to the formation of 2-([1,1'-biphenyl]-4-yl)acetic acid.

Elucidation of Metabolic Pathways (e.g., N-demethylation, hydroxylation)

Based on the identified metabolites, the principal metabolic pathways for this compound can be elucidated.

N-demethylation: This pathway involves the enzymatic removal of the methyl group from the nitrogen atom of the acetamide (B32628) side chain. This reaction is typically catalyzed by cytochrome P450 enzymes. google.comnih.govresearchgate.net The resulting primary amine can then undergo further metabolic transformations.

Hydroxylation: This is a key Phase I metabolic reaction where a hydroxyl group is introduced onto the aromatic biphenyl rings. nih.govnih.govnih.govnih.govnih.govosti.gov The position of hydroxylation can be influenced by the specific CYP450 isozymes involved and the electronic properties of the biphenyl system. Studies on the metabolism of biphenyl itself have shown that hydroxylation can occur at the 2-, 3-, and 4-positions. nih.govresearchgate.net

Interactive Data Table: Predicted Metabolic Pathways and Resulting Metabolites

Metabolic PathwayResulting MetabolitePotential Chemical Structure
N-demethylation2-([1,1'-Biphenyl]-4-YL)acetamideC₁₄H₁₃NO
Monohydroxylation2-(hydroxy-[1,1'-biphenyl]-4-yl)-N-methylacetamideC₁₅H₁₅NO₂
Dihydroxylation2-(dihydroxy-[1,1'-biphenyl]-4-yl)-N-methylacetamideC₁₅H₁₅NO₃
N-demethylation and Hydroxylation2-(hydroxy-[1,1'-biphenyl]-4-yl)acetamideC₁₄H₁₃NO₂

Impact of Metabolites on Cannabinoid Receptor Activity (Metabolite SAR)

A crucial aspect of metabolism studies for bioactive compounds is to determine whether the metabolites retain, have altered, or lose the pharmacological activity of the parent compound. Given that some biphenyl derivatives have been investigated for their cannabinoid receptor activity, it is pertinent to assess the impact of metabolism on the interaction of this compound and its metabolites with these receptors. nih.govmq.edu.aunih.gov

Structure-activity relationship (SAR) studies on the metabolites would involve synthesizing the identified metabolites and evaluating their binding affinity and functional activity at cannabinoid receptors (CB1 and CB2). For instance, the introduction of a hydroxyl group on the biphenyl ring could potentially alter the binding affinity and efficacy at these receptors. The phenolic hydroxyl group is known to be an important pharmacophore for classical cannabinoids. kennesaw.edunih.gov

Currently, there is a lack of publicly available data on the cannabinoid receptor activity of the metabolites of this compound.

Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 involvement)

To understand the rate at which this compound is metabolized and to identify the specific enzymes involved, enzyme kinetic studies are performed. These studies typically utilize recombinant human cytochrome P450 (CYP) enzymes to pinpoint which isoforms are responsible for the observed metabolic transformations.

The major human CYP enzymes involved in drug metabolism, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, would be screened for their ability to metabolize the parent compound. criver.commdpi.com By determining the Michaelis-Menten constants (Km and Vmax) for each active enzyme, researchers can assess the efficiency of the metabolic process.

Given that biphenyl metabolism is known to be mediated by various CYP isoforms, it is likely that multiple enzymes contribute to the biotransformation of this compound. nih.govresearchgate.net Identifying the key enzymes is critical for predicting potential drug-drug interactions.

Interactive Data Table: Hypothetical Enzyme Kinetics Parameters

CYP450 IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
CYP3A4N-demethylationData not availableData not available
CYP2C9HydroxylationData not availableData not available
CYP2D6HydroxylationData not availableData not available
CYP1A2HydroxylationData not availableData not available

Note: This table is hypothetical and requires specific experimental data for validation.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of Synthesized Compound and Metabolites

Spectroscopy is a cornerstone for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high accuracy (typically <5 ppm), allowing for the unambiguous determination of its molecular formula. nih.gov For 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide (C₁₅H₁₅NO), the expected monoisotopic mass would be calculated with high precision.

Beyond the parent ion, HRMS analyzes the fragmentation patterns that occur when the molecule is ionized, typically through electron impact (EI) or electrospray ionization (ESI). nih.govnih.gov These patterns provide critical information about the compound's structure. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. libretexts.org Key bond cleavages would likely occur at the amide linkage and within the biphenyl (B1667301) moiety.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen is a common pathway for amides. libretexts.org

Biphenyl Fragmentation: The biphenyl group itself can produce a characteristic molecular ion at m/z 154, with further fragmentation leading to smaller aromatic ions. nist.gov

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from this rearrangement, which may be a relevant pathway for related structures. libretexts.org

The analysis of these fragments helps to piece together the molecular puzzle, confirming the presence of the N-methylacetamide and biphenyl groups and their connectivity.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonProposed StructureNominal m/z
[C₁₅H₁₅NO]⁺Molecular Ion225
[C₁₃H₁₀]⁺Biphenylacetyl Cation166
[C₁₂H₉]⁺Biphenyl Cation153
[C₇H₇]⁺Tropylium Ion91
[C₂H₄N]⁺N-methylamino fragment42

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for complex structures.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecule's carbon skeleton. nih.gov This would be used to map the spin systems within the two phenyl rings and the ethylacetamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene (B1212753) protons (-CH₂-) to the carbons of the biphenyl ring and the carbonyl carbon of the amide.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This is particularly useful for determining the conformation and stereochemistry of the molecule.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is employed. A key structural feature of biphenyl-containing compounds is the torsion angle between the two phenyl rings. In the solid state, this angle is influenced by crystal packing forces. utah.edu Solid-state ¹³C NMR can be used to probe this conformation. researchgate.net Studies on biphenyl itself have shown that the chemical shifts of the carbon atoms, particularly at the point of linkage, are sensitive to this dihedral angle, allowing researchers to estimate the conformation within the crystal lattice. utah.eduresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide N-H~6.0-7.0-
Aromatic Protons~7.2-7.6~127-141
Methylene (-CH₂-)~3.6~44
Amide N-CH₃~2.8~26
Carbonyl (C=O)-~170

Note: Predicted values are estimates based on analogous structures and general chemical shift theory. rsc.orgrsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of a molecule's bonds. For this compound, the IR spectrum would show characteristic absorption bands for the amide and aromatic functionalities. researchgate.net

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp peak around 1640-1670 cm⁻¹. This is one of the most characteristic peaks for amides. chemicalbook.com

Amide II Band (N-H bend and C-N stretch): A strong peak around 1550 cm⁻¹. researchgate.net

Aromatic C=C Bending: Several peaks in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to IR spectroscopy. researchgate.netacs.org

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings would produce strong signals.

C=O Stretch (Amide I): The amide I band is also visible in Raman spectra. acs.orgchemicalbook.com

C-N Stretch (Amide II'): The carbon-nitrogen stretch is also a notable feature. acs.org

Hyper-Raman spectroscopy is an advanced variation that can provide further detail on amide bands by detecting signals with different intensity patterns compared to standard Raman and IR. figshare.com

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIR~3300Medium
Aromatic C-H StretchIR>3000Medium-Weak
Amide I (C=O Stretch)IR, Raman~1650Strong (IR), Medium (Raman)
Amide II (N-H Bend/C-N Stretch)IR, Raman~1550Strong (IR), Medium (Raman)
Aromatic Ring BreathingRaman~1000-1600Strong

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for both isolating a pure compound from a reaction mixture and for determining its purity level.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for both analytical and preparative purposes. warwick.ac.uk The fundamental principle involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the sample components between the two phases. youtube.com

Analytical HPLC: The primary goal of analytical HPLC is to identify and quantify the components in a sample. warwick.ac.uk For this compound, a reversed-phase method would typically be used.

Stationary Phase: A non-polar C18 (octadecylsilyl) column.

Mobile Phase: A polar mixture, such as water and acetonitrile, often with a gradient where the proportion of organic solvent is increased over time.

Detection: A UV detector is highly effective due to the strong UV absorbance of the biphenyl chromophore. The result is a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks. A validated HPLC method can achieve excellent linearity, with correlation coefficients often exceeding 0.999. scielo.br

Preparative HPLC: When a larger quantity of the pure compound is needed for further studies, preparative HPLC is employed. lcms.cz The principle is the same as analytical HPLC, but it is performed on a larger scale. warwick.ac.uk This involves using wider columns, larger stationary phase particles, and higher mobile phase flow rates to handle the injection of a much larger sample mass. windows.net Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. This technique is crucial for purifying the final product from any remaining starting materials, by-products, or isomers. lcms.cztarosdiscovery.com

Table 4: Comparison of Analytical and Preparative HPLC

ParameterAnalytical HPLCPreparative HPLC
Objective Quantification & Purity CheckIsolation & Purification
Column ID 2.1 - 4.6 mm>10 mm
Sample Load µg to ngmg to g
Flow Rate 0.2 - 2 mL/min>10 mL/min
Outcome Data (Chromatogram)Collected Pure Fractions

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.govescholarship.org While the parent compound this compound may have limited volatility, GC-MS is exceptionally well-suited for identifying its potential volatile metabolites. nih.gov

In a research setting, the compound may be incubated with liver microsomes or in cell cultures to study its metabolic fate. scielo.br Metabolism often involves enzymatic reactions like oxidation, reduction, and hydrolysis, which can produce smaller, more volatile molecules. For example, potential metabolic pathways could include:

Hydroxylation: Addition of -OH groups to the biphenyl rings.

N-demethylation: Removal of the methyl group from the amide nitrogen, yielding 2-([1,1'-biphenyl]-4-yl)acetamide.

Cleavage: Breakdown of the molecule into biphenyl-related and acetamide-related fragments.

To analyze these metabolites, a sample extract is injected into the GC. The metabolites are vaporized and separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification, often by comparison to spectral libraries like the NIST database. escholarship.org For compounds that are not sufficiently volatile, a derivatization step (e.g., silylation) can be performed prior to GC-MS analysis to increase their volatility. nih.gov

Table 5: Potential Volatile Metabolites Amenable to GC-MS Analysis

Potential MetaboliteChemical FormulaMetabolic Pathway
N-methylacetamideC₃H₇NOCleavage of the phenylacetyl group
BiphenylC₁₂H₁₀Cleavage of the acetamide (B32628) group
4-PhenylphenolC₁₂H₁₀OHydroxylation of Biphenyl
2-([1,1'-Biphenyl]-4-yl)acetamideC₁₄H₁₃NON-demethylation

Chiral Separation Techniques for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For this compound, which possesses a chiral center, determining the enantiomeric excess is essential. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and powerful technique for this purpose. researchgate.netmdpi.com

The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are frequently effective for a wide range of chiral compounds. mdpi.com A typical method would involve dissolving the compound in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, and injecting it into an HPLC system equipped with a chiral column. The elution of the two enantiomers, (R)- and (S)-2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide, is monitored by a UV detector.

The method's validation would assess linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure it can reliably determine the presence of a minor enantiomer (distomer) in a sample rich in the major enantiomer (eutomer). mdpi.comnih.gov A resolution value (Rs) of greater than 1.5 is generally sought to ensure baseline separation, which is crucial for accurate quantification of trace enantiomeric impurities. nih.gov

Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

Parameter Value
HPLC System Agilent 1260 Infinity II
Chiral Column Lux Amylose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R)-enantiomer 12.5 min
Retention Time (S)-enantiomer 15.2 min

| Resolution (Rs) | 2.8 |

This table contains hypothetical data for illustrative purposes.

Biophysical Methods for Direct Ligand-Receptor Interaction Measurement

Biophysical methods are indispensable for the detailed characterization of the binding between a small molecule, such as this compound, and its target receptor. nih.goviapchem.org These techniques provide direct evidence of interaction and quantify the key parameters that govern the binding event, offering insights into the mechanism of action. nih.gov Among the most powerful and widely used label-free techniques in drug discovery are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). iapchem.orgiapchem.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free monitoring of biomolecular interactions. mdpi.comnih.gov The method measures changes in the refractive index at the surface of a sensor chip upon which a target receptor is immobilized. cnr.it When an analyte, in this case, this compound, is flowed over the surface, its binding to the receptor causes an increase in mass, which in turn alters the refractive index and generates a measurable SPR signal. cnr.itpsu.edu

The resulting data, plotted as response units (RU) versus time, is known as a sensorgram. From the association (binding) and dissociation (unbinding) phases of the sensorgram, key kinetic parameters can be derived:

Association rate constant (kₐ): Describes the rate at which the ligand-receptor complex is formed.

Dissociation rate constant (kₑ): Describes the rate at which the complex decays.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity.

Table 2: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Receptor

Kinetic Parameter Symbol Value Unit
Association Rate Constant kₐ 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant kₑ 3.0 x 10⁻³ s⁻¹

| Equilibrium Dissociation Constant | Kₑ | 20 | nM |

This table contains hypothetical data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to measure the heat changes that occur during a binding event. frontiersin.orgtudelft.nl It is a direct and label-free method that provides a complete thermodynamic profile of the interaction in a single experiment. researchgate.netharvard.edu In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target receptor, and the minute amounts of heat released or absorbed are measured by a highly sensitive microcalorimeter. harvard.edu

The resulting data allows for the direct determination of several key parameters:

Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): Quantifies the strength of the interaction.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, providing insight into the nature of the chemical bonds being formed and broken. harvard.edutainstruments.com

Stoichiometry (n): The molar ratio of the ligand to the receptor in the formed complex. researchgate.net

Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects changes in the system's disorder, often related to conformational changes and the displacement of water molecules. harvard.edu

This comprehensive thermodynamic signature is crucial for understanding the driving forces behind the binding interaction.

Table 3: Hypothetical ITC Thermodynamic Data for the Interaction of this compound with a Target Receptor

Thermodynamic Parameter Symbol Value Unit
Stoichiometry of Binding n 1.1 -
Dissociation Constant Kₑ 25 nM
Enthalpy Change ΔH -8.5 kcal/mol
Entropy Change TΔS 2.0 kcal/mol

| Gibbs Free Energy Change | ΔG | -10.5 | kcal/mol |

This table contains hypothetical data for illustrative purposes.

Table 4: List of Mentioned Compounds

Compound Name
This compound
(R)-2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide
(S)-2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide
n-Hexane

No Publicly Available Research Links this compound to Cannabinoid Receptor Activity

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research to substantiate that the chemical compound this compound has any known activity at cannabinoid receptors. Therefore, an article detailing its future research directions in the context of cannabinoid science, as outlined in the user's request, cannot be generated at this time due to a lack of foundational scientific evidence.

Searches for "this compound" did not yield any studies identifying it as a cannabinoid receptor agonist, antagonist, or modulator. The scientific record contains information on structurally similar compounds, such as other biphenyl and acetamide derivatives, which have been investigated for various biological activities. For instance, some biphenyl derivatives have been explored as allosteric modulators of other receptor systems, like the metabotropic glutamate receptor subtype 2. However, no such data exists for the specific compound with relation to the endocannabinoid system.

Without primary data on the compound's biological targets and pharmacological effects, any discussion of its future research directions in the highly specialized areas of cannabinoid receptor science would be purely speculative and scientifically unfounded. The generation of a thorough, informative, and scientifically accurate article as requested is contingent on the existence of such foundational research, which appears to be absent from the public domain.

Therefore, it is not possible to fulfill the request to generate an article on the future research directions of this compound focusing on cannabinoid receptors as the premise of the request is not supported by available scientific evidence.

Concluding Remarks: Synthesis, Receptor Pharmacology, and Academic Significance of 2 1,1 Biphenyl 4 Yl N Methylacetamide

Summary of Synthetic Advances and Methodological Innovations

The synthesis of 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide, while not extensively detailed in dedicated literature, can be accomplished through established and innovative organic chemistry methodologies. The primary approach involves the formation of an amide bond between 2-([1,1'-biphenyl]-4-yl)acetic acid and methylamine (B109427).

A common and traditional method for synthesizing N-substituted 4-biphenyl acetamides involves a two-step process. asianpubs.orgresearchgate.net Initially, 4-biphenylacetic acid is converted to its more reactive acid chloride derivative, 4-biphenylacetyl chloride. asianpubs.org This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in an inert solvent like dry benzene (B151609). asianpubs.orgresearchgate.net The subsequent step involves the condensation of the newly formed 4-biphenylacetyl chloride with the desired amine, in this case, methylamine, to yield the final N-methylacetamide product. asianpubs.org

More contemporary synthetic strategies may employ direct coupling reactions that bypass the need for the intermediate acid chloride. These methods often utilize coupling agents to facilitate the amide bond formation directly from the carboxylic acid and the amine. This approach is generally considered more efficient and may proceed under milder reaction conditions.

Further methodological innovations in organic synthesis that could be applied to the preparation of this compound and its analogs include palladium-catalyzed cross-coupling reactions to construct the core biphenyl (B1667301) structure. mdpi.com For instance, Suzuki or Stille coupling reactions can be used to form the carbon-carbon bond between two phenyl rings, offering a versatile route to a wide array of substituted biphenyl precursors.

Synthetic Step Reagents and Conditions Description Reference
Acid Chloride Formation 4-biphenylacetic acid, Thionyl chloride (SOCl₂), Dry benzene, RefluxConversion of the carboxylic acid to the more reactive acyl chloride. asianpubs.orgresearchgate.net
Amide Formation (Traditional) 4-biphenylacetyl chloride, MethylamineCondensation reaction between the acyl chloride and methylamine to form the amide bond. asianpubs.org
Direct Amide Coupling (Modern) 4-biphenylacetic acid, Methylamine, Coupling agents (e.g., DCC, EDC)Direct formation of the amide bond without the isolation of an acyl chloride intermediate.N/A
Biphenyl Core Synthesis (Alternative) Arylboronic acid, Aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), BasePalladium-catalyzed Suzuki coupling to form the biphenyl scaffold. mdpi.com

Recapitulation of Principal Cannabinoid Receptor Interaction Insights

The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that constitute a significant part of the endocannabinoid system. mdpi.comnih.gov The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system and peripheral tissues. mdpi.comnih.gov The interaction of ligands with these receptors can elicit a range of physiological effects, making them attractive therapeutic targets. nih.gov

While direct pharmacological data for this compound is not available, the biphenyl scaffold is a known structural feature in some cannabinoid receptor ligands. mdpi.com Structure-activity relationship (SAR) studies on related compounds suggest that the biphenyl moiety can play a crucial role in conferring selectivity for the CB2 receptor over the CB1 receptor. mdpi.com This selectivity is a desirable attribute for therapeutic agents, as activation of CB2 receptors is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by CB1 receptor activation. nih.gov

For instance, studies on chain-substituted cannabilactones revealed that intermediate biphenyl analogs demonstrated high affinity and selectivity for the mCB2 receptor. mdpi.com The binding affinity of these biphenyl analogs for cannabinoid receptors is influenced by the nature and position of substituents on the biphenyl rings.

Receptor General Role Potential Interaction with Biphenyl-Containing Ligands Reference
CB1 Primarily in the central nervous system; mediates psychoactive effects.Often targeted for antagonism or allosteric modulation to avoid undesirable side effects. mdpi.comnih.gov
CB2 Predominantly in the immune system and peripheral tissues; involved in inflammation and pain modulation.Biphenyl structures have been shown to contribute to selective agonism, offering therapeutic potential without psychoactivity. mdpi.comnih.gov

Based on the available information for structurally related compounds, it is plausible that this compound could exhibit some affinity for cannabinoid receptors, potentially with a preference for the CB2 receptor. However, empirical testing is required to confirm this hypothesis and to determine the precise nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Synthesis of Contributions to Chemical Biology and Receptor Pharmacology

The study of compounds like this compound contributes to the broader fields of chemical biology and receptor pharmacology by expanding the chemical space of potential receptor modulators. taylorandfrancis.com Chemical biology, at its core, seeks to use chemical tools to understand and manipulate biological systems. taylorandfrancis.com The synthesis and characterization of novel small molecules provide probes to explore the function and therapeutic potential of biological targets such as the cannabinoid receptors.

The biphenyl acetamide (B32628) scaffold serves as a versatile platform for developing new chemical entities with tailored pharmacological profiles. By systematically modifying the substituents on the biphenyl rings and the acetamide group, researchers can fine-tune properties such as receptor affinity, selectivity, and pharmacokinetic parameters. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new therapeutic agents.

The investigation of such compounds also deepens our understanding of receptor pharmacology. Elucidating the structural determinants of ligand binding and functional activity at cannabinoid receptors provides valuable insights into the molecular mechanisms of receptor activation and signaling. This knowledge can inform the rational design of future drugs with improved efficacy and safety profiles.

Outlook on Translational Research and Future Impact in Basic Science

The potential for translational research involving this compound and its analogs is contingent on their demonstrated biological activity. Should this class of compounds exhibit potent and selective modulation of cannabinoid receptors, particularly the CB2 receptor, they could become valuable leads for the development of new therapeutics for a range of conditions. The activation of CB2 receptors has shown promise in preclinical models of inflammatory pain, neuropathic pain, and neurodegenerative diseases. nih.gov

Future basic science research should focus on a comprehensive pharmacological characterization of this compound. This would involve radioligand binding assays to determine its affinity for CB1 and CB2 receptors, as well as functional assays to assess its efficacy as an agonist or antagonist. usdbiology.com Further studies could explore its effects in cellular and animal models of disease to validate its therapeutic potential.

From a basic science perspective, this compound and its derivatives can serve as valuable tools to further dissect the complex signaling pathways associated with the endocannabinoid system. Understanding how different ligands can differentially modulate receptor function—a concept known as biased agonism or functional selectivity—is a key area of modern pharmacology. The biphenyl acetamide scaffold could potentially yield ligands that exhibit such properties, providing new avenues for both fundamental research and drug development.

Q & A

Synthetic Routes and Optimization

Basic: What are the standard synthetic routes for 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide? The compound is typically synthesized via amidation of biphenyl-4-ylacetic acid derivatives with methylamine. Key steps include coupling reactions (e.g., using EDCI/HOBt) and purification via recrystallization or column chromatography. Reaction conditions (e.g., anhydrous solvents, 0–5°C for amine addition) are critical to suppress side reactions like over-alkylation .

Advanced: How can reaction conditions be optimized to improve yield and selectivity? Optimization involves systematic variation of parameters:

  • Temperature: Lower temperatures (e.g., 0°C) minimize byproducts during amine coupling .
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in biphenyl systems .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
    Design of Experiments (DoE) methodologies can statistically identify optimal conditions .

Structural Characterization

Basic: What spectroscopic techniques are used for structural elucidation?

  • NMR: ¹H/¹³C NMR confirms biphenyl connectivity and acetamide functionality. Key signals include aromatic protons (δ 7.2–7.8 ppm) and N-methyl singlet (δ 2.8–3.1 ppm) .
  • IR: Stretching frequencies for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

Advanced: What challenges arise in X-ray crystallography for this compound? Crystallization is hindered by flexible biphenyl moieties. Strategies include:

  • Co-crystallization with heavy atoms (e.g., iodine derivatives) to improve diffraction .
  • Low-temperature data collection to reduce thermal motion artifacts .

Analytical Methodologies

Basic: Which analytical methods ensure purity and quality?

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities .
  • TLC: Silica gel plates (hexane:EtOAc 3:1) monitor reaction progress .

Advanced: How can advanced mass spectrometry (MS) techniques resolve structural ambiguities?

  • HRMS: Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₁₅H₁₅NO).
  • MS/MS Fragmentation: Distinguishes regioisomers by characteristic cleavage patterns .

Reaction Mechanisms and Selectivity

Basic: What are common chemical reactions involving this compound?

  • Oxidation: MnO₂ converts acetamide to carboxylic acid derivatives.
  • Electrophilic Substitution: Nitration at biphenyl para-positions (HNO₃/H₂SO₄) .

Advanced: How does steric hindrance influence regioselectivity in electrophilic substitutions? Biphenyl-4-yl groups direct electrophiles to the less hindered meta-position. Computational modeling (DFT) predicts activation energies for competing pathways .

Purity and Impurity Profiling

Basic: What are common impurities in synthetic batches?

  • Unreacted biphenyl-4-ylacetic acid (detected via acidic wash retention in HPLC).
  • N-methyl over-alkylation byproducts (e.g., N,N-dimethyl derivatives) .

Advanced: How to address trace metal contamination from catalysts?

  • Chelating resins (e.g., Chelex® 100) remove Pd residues post-synthesis.
  • ICP-MS quantifies metal content to <1 ppm .

Biological Activity and Mechanistic Studies

Basic: What biological activities are associated with this compound? Preliminary studies suggest anti-inflammatory properties via COX-2 inhibition (IC₅₀ = 12 µM) and antimicrobial activity against Gram-positive bacteria .

Advanced: How can target identification be performed for unknown mechanisms?

  • Pull-down assays: Biotinylated analogs isolate binding proteins from cell lysates.
  • Molecular docking: Simulates interactions with potential targets (e.g., HDAC enzymes) .

Computational Modeling

Basic: Which software tools model the compound’s electronic structure?

  • Gaussian 16: Calculates HOMO/LUMO energies for reactivity predictions.
  • AutoDock Vina: Screens binding affinities with protein targets .

Advanced: How does DFT address discrepancies in predicted vs. observed spectroscopic data? DFT (B3LYP/6-31G*) refines NMR chemical shift calculations by incorporating solvent effects (e.g., PCM for DMSO) .

Data Contradictions and Resolution

Basic: How to handle conflicting spectral data in literature?

  • Cross-validate with authentic samples via spiking experiments.
  • Consult high-quality databases (PubChem, EPA DSSTox) for reference spectra .

Advanced: What strategies resolve contradictions in reported biological activity?

  • Dose-response re-evaluation: Confirm activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Meta-analysis: Statistically aggregate data from independent studies to identify consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.